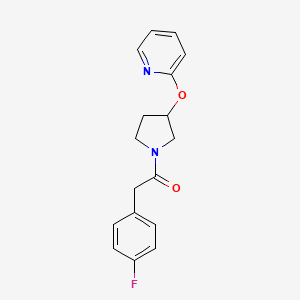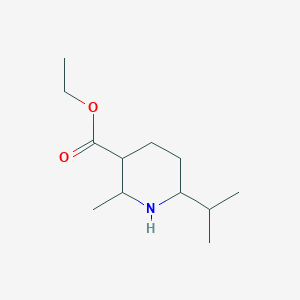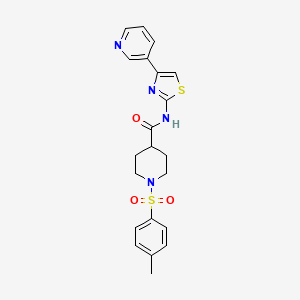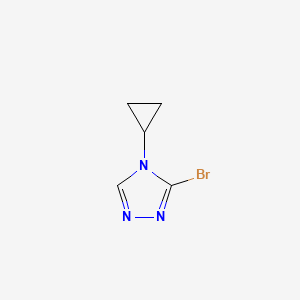
2-(4-Fluorophenyl)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Fluorophenyl)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone is a synthetic compound that belongs to the class of pyrrolidinyl aryl ketones. It is commonly known as FPE or 4'-Fluoro-PVP. This compound is used in scientific research for its pharmacological properties and potential therapeutic applications. The purpose of
Wirkmechanismus
The mechanism of action of 2-(4-Fluorophenyl)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone involves the inhibition of the dopamine transporter, norepinephrine transporter, and serotonin transporter. By inhibiting these transporters, the compound increases the levels of dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in neurotransmitter activity, which can have therapeutic effects on various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-Fluorophenyl)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone are related to its ability to inhibit the dopamine transporter, norepinephrine transporter, and serotonin transporter. This leads to an increase in the levels of these neurotransmitters in the brain, which can have various effects on the body. For example, an increase in dopamine levels can lead to increased motivation, attention, and pleasure. An increase in norepinephrine levels can lead to increased arousal and alertness. An increase in serotonin levels can lead to improved mood and decreased anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(4-Fluorophenyl)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone in lab experiments are related to its pharmacological properties. It has a high affinity for the dopamine transporter, norepinephrine transporter, and serotonin transporter, which makes it a potent inhibitor of these transporters. This allows for the study of the effects of increased neurotransmitter activity on various neurological and psychiatric disorders.
The limitations of using 2-(4-Fluorophenyl)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone in lab experiments are related to its potential toxicity and abuse potential. This compound has not been extensively studied in humans, and its long-term effects are not well understood. Additionally, because it has activity at the dopamine transporter, it has the potential for abuse and addiction.
Zukünftige Richtungen
There are several future directions for research on 2-(4-Fluorophenyl)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone. One direction is to study its potential therapeutic applications in the treatment of neurological and psychiatric disorders, such as ADHD and depression. Another direction is to study its potential toxicity and long-term effects in humans. Additionally, further research is needed to understand its mechanism of action and its effects on neurotransmitter activity in the brain.
Synthesemethoden
The synthesis of 2-(4-Fluorophenyl)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone involves the reaction of 4-fluorobenzaldehyde with pyrrolidine and 2-pyridinecarboxylic acid. The reaction is carried out in the presence of a catalyst, such as triethylamine, and a solvent, such as acetonitrile. The product is purified by column chromatography to obtain the pure compound.
Wissenschaftliche Forschungsanwendungen
2-(4-Fluorophenyl)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone is used in scientific research for its pharmacological properties. It has been found to be a potent inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This compound has also been shown to have activity at the norepinephrine and serotonin transporters. Due to its ability to inhibit these transporters, it has potential therapeutic applications in the treatment of various neurological and psychiatric disorders, such as attention deficit hyperactivity disorder (ADHD) and depression.
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)-1-(3-pyridin-2-yloxypyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2/c18-14-6-4-13(5-7-14)11-17(21)20-10-8-15(12-20)22-16-3-1-2-9-19-16/h1-7,9,15H,8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUPKDHLIJKPRRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC=N2)C(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-Methoxybenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid](/img/structure/B2908440.png)


![4-[bis(2-methylpropyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2908444.png)





![4,4,4-Trifluoro-1-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]butan-1-one](/img/structure/B2908460.png)


![N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2908463.png)
![N-{1-azabicyclo[2.2.2]octan-3-yl}-1H-indazol-5-amine](/img/structure/B2908464.png)